4-Cyclopropoxy-2-fluorobenzaldehyde
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Overview
Description
4-Cyclopropoxy-2-fluorobenzaldehyde is an organic compound with the molecular formula C10H9FO2 and a molecular weight of 180.18 g/mol It is a derivative of benzaldehyde, where the benzene ring is substituted with a fluorine atom at the 2-position and a cyclopropoxy group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropoxy-2-fluorobenzaldehyde can be achieved through several methods. One common approach involves the halogen-exchange reaction of 4-chlorobenzaldehyde with a fluorinating agent to produce 4-fluorobenzaldehyde . This intermediate can then be further reacted with cyclopropanol in the presence of a base to introduce the cyclopropoxy group at the 4-position .
Industrial Production Methods
Industrial production of this compound typically involves large-scale halogen-exchange reactions followed by subsequent functional group modifications. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropoxy-2-fluorobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: 4-Cyclopropoxy-2-fluorobenzoic acid.
Reduction: 4-Cyclopropoxy-2-fluorobenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-Cyclopropoxy-2-fluorobenzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic residues in enzymes, leading to enzyme inhibition. The fluorine atom can participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s binding affinity and specificity . The cyclopropoxy group can influence the compound’s overall conformation and reactivity, contributing to its unique biological activity .
Comparison with Similar Compounds
Similar Compounds
4-Fluorobenzaldehyde: Similar structure but lacks the cyclopropoxy group.
4-Cyclopropylbenzaldehyde: Similar structure but lacks the fluorine atom.
2-Fluorobenzaldehyde: Similar structure but the fluorine atom is at the 2-position instead of the 4-position.
Uniqueness
4-Cyclopropoxy-2-fluorobenzaldehyde is unique due to the presence of both the fluorine atom and the cyclopropoxy group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The fluorine atom enhances the compound’s stability and reactivity, while the cyclopropoxy group provides steric hindrance and influences the compound’s overall conformation .
Properties
Molecular Formula |
C10H9FO2 |
---|---|
Molecular Weight |
180.17 g/mol |
IUPAC Name |
4-cyclopropyloxy-2-fluorobenzaldehyde |
InChI |
InChI=1S/C10H9FO2/c11-10-5-9(13-8-3-4-8)2-1-7(10)6-12/h1-2,5-6,8H,3-4H2 |
InChI Key |
LWPYROUSHADMQM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=CC(=C(C=C2)C=O)F |
Origin of Product |
United States |
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